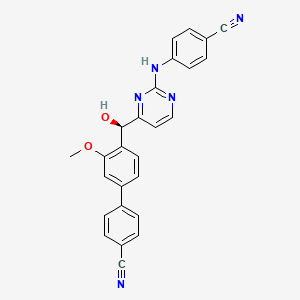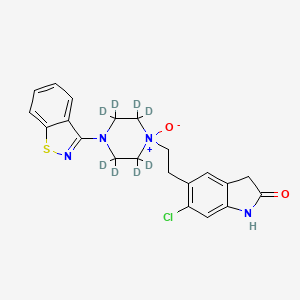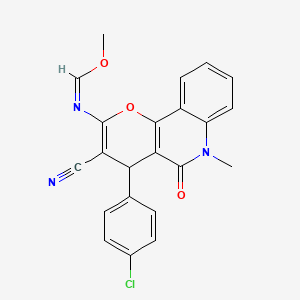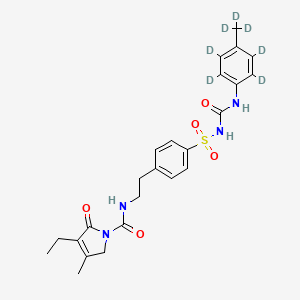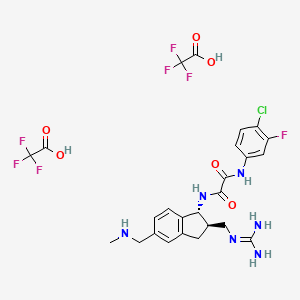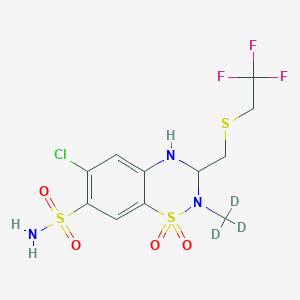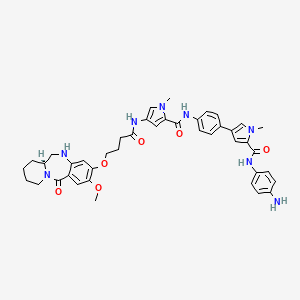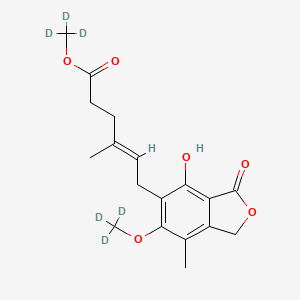
Methyl Mycophenolate-d6 (EP Impurity E)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl mycophenolate-d6 is a deuterated form of methyl mycophenolate, which is a derivative of mycophenolic acid. This compound is often used as a reference standard in analytical chemistry and pharmacokinetic studies due to its stable isotopic labeling. The deuterium atoms in methyl mycophenolate-d6 make it particularly useful in mass spectrometry for tracking and quantifying the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl mycophenolate-d6 typically involves the deuteration of methyl mycophenolate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of methyl mycophenolate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified through techniques such as crystallization or chromatography to ensure high isotopic purity and chemical stability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Mycophenolic acid derivatives.
Reduction: Reduced forms of methyl mycophenolate.
Substitution: Various substituted mycophenolate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl mycophenolate-d6 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Used in metabolic studies to track the distribution and metabolism of mycophenolate derivatives in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mycophenolate-based drugs.
Industry: Utilized in the quality control of pharmaceutical products containing mycophenolate derivatives
Wirkmechanismus
Methyl mycophenolate-d6, like its non-deuterated counterpart, exerts its effects through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, methyl mycophenolate-d6 depletes guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation. This mechanism is particularly important in its immunosuppressive effects, making it useful in preventing organ transplant rejection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycophenolic acid: The parent compound of methyl mycophenolate-d6.
Mycophenolate mofetil: A prodrug of mycophenolic acid used in immunosuppressive therapy.
Methyl mycophenolate: The non-deuterated form of methyl mycophenolate-d6.
Uniqueness
Methyl mycophenolate-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantification is essential .
Eigenschaften
Molekularformel |
C18H22O6 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChI-Schlüssel |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


